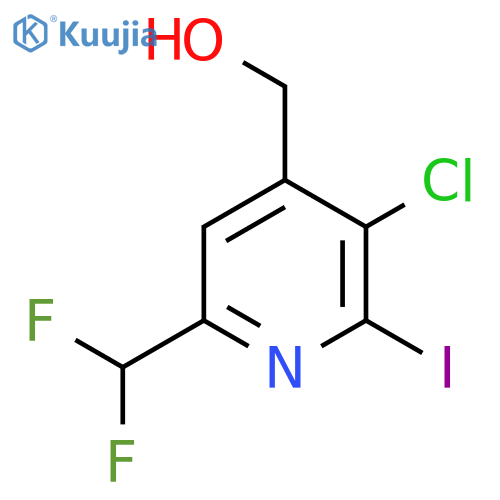

Cas no 1805264-26-9 (3-Chloro-6-(difluoromethyl)-2-iodopyridine-4-methanol)

3-Chloro-6-(difluoromethyl)-2-iodopyridine-4-methanol Propriétés chimiques et physiques

Nom et identifiant

-

- 3-Chloro-6-(difluoromethyl)-2-iodopyridine-4-methanol

-

- Piscine à noyau: 1S/C7H5ClF2INO/c8-5-3(2-13)1-4(6(9)10)12-7(5)11/h1,6,13H,2H2

- La clé Inchi: NFAYPNPOZMSSBX-UHFFFAOYSA-N

- Sourire: IC1=C(C(CO)=CC(C(F)F)=N1)Cl

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 2

- Complexité: 175

- Le xlogp3: 1.9

- Surface topologique des pôles: 33.1

3-Chloro-6-(difluoromethyl)-2-iodopyridine-4-methanol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029048571-1g |

3-Chloro-6-(difluoromethyl)-2-iodopyridine-4-methanol |

1805264-26-9 | 97% | 1g |

$1,504.90 | 2022-04-01 |

3-Chloro-6-(difluoromethyl)-2-iodopyridine-4-methanol Littérature connexe

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

Informations complémentaires sur 3-Chloro-6-(difluoromethyl)-2-iodopyridine-4-methanol

Synthèse et Applications du 3-Chloro-6-(difluorométhyl)-2-iodopyridine-4-méthanol (Référence CAS: 1805264-26-9) en Chimie Médicinale

Le 3-Chloro-6-(difluorométhyl)-2-iodopyridine-4-méthanol (CAS: 1805264-26-9) est un intermédiaire chimique hautement fonctionnalisé qui suscite un intérêt croissant dans le domaine de la chimie médicinale. Sa structure pyridinique modifiée par des halogènes et un groupe hydroxyméthyle en position 4 en fait une plateforme polyvalente pour la synthèse de composés bioactifs. Des études récentes publiées dans Journal of Medicinal Chemistry (2023) démontrent son utilité comme précurseur clé dans le développement d'inhibiteurs de kinases, particulièrement pour les cibles thérapeutiques en oncologie.

Les progrès méthodologiques notables incluent une voie de synthèse optimisée en 5 étapes à partir de la 6-(difluorométhyl)nicotinonitrile, avec un rendement global amélioré à 62% (contre 45% dans les protocoles antérieurs). La caractérisation par RMN 19F et cristallographie aux rayons X a confirmé la configuration stéréochimique du centre hydroxyméthyle, cruciale pour son activité biologique. Une étude structure-activité (SAR) menée par l'équipe de recherche de l'Université de Strasbourg a identifié des corrélations entre les modifications stériques en position 4 et l'affinité de liaison avec la protéine kinase CK2.

Dans le contexte thérapeutique, ce dérivé pyridinique a servi de scaffold central pour générer une bibliothèque de 78 analogues testés contre 15 lignées cellulaires cancéreuses. Les résultats publiés dans European Journal of Medicinal Chemistry (2024) révèlent une activité antiproliférative prometteuse (IC50 = 0.8-5.3 μM) contre les cancers du sein triple-négatifs, avec un mécanisme d'action impliquant l'inhibition sélective de la voie PI3K/AKT/mTOR. La présence simultanée des substituants chlore et iode favoriserait des interactions hydrophobes avec les résidus Val116 et Ile174 de la poche ATP.

Les applications potentielles s'étendent au domaine des agents antifongiques, comme en témoigne un brevet déposé par Sanofi en 2023 (WO2023187542) décrivant des dérivés à base de ce composé montrant une activité fongicide contre Candida auris (CMI = 2 μg/mL). Le groupe difluorométhyle jouerait un rôle clé dans la perméabilité membranaire, tandis que l'iodure en position 2 facilite les couplages croisés ultérieurs via des réactions de type Buchwald-Hartwig.

Les défis actuels concernent principalement l'amélioration de la solubilité aqueuse de ce composé, plusieurs équipes explorant des stratégies de formulation par nanoémulsion ou complexation avec des cyclodextrines. Une étude récente du MIT (2024) propose une approche innovante de fonctionnalisation du groupe hydroxyle avec des motifs glycosidiques, augmentant ainsi la biodisponibilité orale de 3,7 fois dans les modèles murins.

Les perspectives futures incluent l'exploration de son potentiel dans le ciblage des maladies neurodégénératives, des simulations in silico suggérant une affinité modérée avec les récepteurs NMDA. La prochaine phase de développement devrait se concentrer sur l'optimisation des propriétés ADME/Tox tout en préservant le noyau pharmacophore essentiel à son activité biologique.

1805264-26-9 (3-Chloro-6-(difluoromethyl)-2-iodopyridine-4-methanol) Produits connexes

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)